In Vivo Retinal Ganglion Cell (RGC) Survival After Acute Ischemia: GBP-L Doubles Survival vs. Gabapentin Shows No Effect
In a rat model of acute retinal ischemia (intraocular pressure elevated to 120 mmHg for 1 h), 2-azaspiro[4.5]decan-3-one (GBP-L, 2 × 50 mg/kg i.p.) doubled the percentage of surviving retinal ganglion cells from 17.5% (control, CI95=[13%, 22%]) to 35% (CI95=[27%, 43%]) at 2 weeks post-ischemia. In the same study, gabapentin administered at an identical dose (2 × 50 mg/kg i.p.) showed no significant neuroprotective effect [1]. This represents a direct, statistically significant divergence in in vivo efficacy between the lactam and its parent amino acid.
| Evidence Dimension | Retinal ganglion cell survival 2 weeks after acute ischemia (in vivo rat model) |
|---|---|
| Target Compound Data | 35% RGC survival, CI95=[27%, 43%] (GBP-L 2 × 50 mg/kg i.p.) |
| Comparator Or Baseline | 17.5% RGC survival, CI95=[13%, 22%] (saline control); gabapentin 2 × 50 mg/kg i.p. – no significant effect vs. control |
| Quantified Difference | GBP-L: 2.0-fold increase vs. control (p<0.05). Gabapentin: not significantly different from control. GBP-L vs. gabapentin: GBP-L neuroprotective, gabapentin inactive. |
| Conditions | Rat acute retinal ischemia model; intraocular pressure 120 mmHg for 1 h; dosing pre-ischemia and 5 h post-ischemia; histological quantification at 2 weeks; n=10 per group |
Why This Matters
For neuroprotection drug discovery programs targeting retinal ischemia or glaucoma, GBP-L provides a mechanistically validated positive control with proven in vivo efficacy, whereas gabapentin is ineffective and therefore unsuitable as a tool compound or comparator.
- [1] Jehle T, Lagrèze WA, Blauth E, Knörle R, Schnierle P, Lücking CH, Feuerstein TJ. Gabapentin-lactam (8-aza-spiro[5,4]decan-9-on; GBP-L) inhibits oxygen glucose deprivation-induced [³H]glutamate release and is a neuroprotective agent in a model of acute retinal ischemia. Naunyn Schmiedebergs Arch Pharmacol. 2000 Jul;362(1):74-81. View Source
